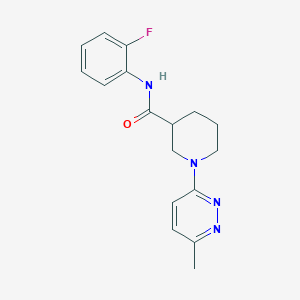

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H19FN4O and its molecular weight is 314.364. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4O, with a molecular weight of approximately 314.36 g/mol. The compound features a piperidine ring, a pyridazine moiety, and a fluorophenyl group, contributing to its unique chemical properties and biological activities .

Research indicates that this compound may act as a ligand in receptor binding studies. Its interactions with various biological macromolecules suggest potential roles as an enzyme inhibitor or receptor modulator , which could influence multiple biochemical pathways relevant to disease mechanisms .

Inhibition Studies

Preliminary studies have shown that this compound exhibits significant inhibitory activity against specific kinases, which are crucial in various signaling pathways:

| Target Kinase | IC50 (nM) | Biological Effect |

|---|---|---|

| ALK | 27 | Tumor growth inhibition |

| FAK | 100 | Reduced cell motility |

These findings suggest that the compound might be beneficial in cancer therapy by targeting specific kinases involved in tumor progression .

Anti-inflammatory and Analgesic Properties

This compound has been investigated for its anti-inflammatory properties. Studies indicate that it may reduce inflammation through the modulation of cytokine production and inhibition of inflammatory pathways. This activity positions it as a potential candidate for treating inflammatory diseases .

Antitumor Activity

The compound's structural characteristics allow it to interact with various targets implicated in cancer. For instance, its ability to inhibit kinases like ALK suggests utility in treating cancers associated with aberrant ALK signaling. In vivo studies have demonstrated its efficacy in reducing tumor size by up to 42% when administered at appropriate dosages .

Case Studies and Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of specific functional groups in enhancing biological activity:

| Compound | Key Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(6-methylpyridin-2-yl)piperidine-3-carboxamide | Piperidine ring | Anti-inflammatory | Lacks fluorination |

| N-(4-fluorophenyl)methyl-piperidine | Similar structure | Ligand studies | No pyridazine presence |

| 4-Methyl-N-(4-nitrophenyl)piperidine | Nitrophenyl group | Protein kinase inhibition | Different functional profile |

These comparisons illustrate how the unique combination of functional groups in this compound may confer distinct biological activities not found in similar compounds.

Aplicaciones Científicas De Investigación

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibits significant biological activity, which can be attributed to its unique structural features. The compound's ability to interact with specific molecular targets makes it a candidate for various therapeutic applications.

Table 1: Biological Activities and Mechanisms

| Activity | Description |

|---|---|

| Receptor Binding | Acts as a ligand in receptor binding studies, potentially influencing neurotransmitter pathways. |

| Anti-inflammatory Properties | Investigated for its capacity to reduce inflammation, suggesting applications in chronic diseases. |

| Analgesic Effects | Demonstrated efficacy in pain relief models, indicating potential use in pain management therapies. |

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

Neurological Disorders

Research indicates that this compound may serve as a lead compound for developing treatments for neuropsychiatric disorders such as depression and anxiety. Its mechanism of action involves modulation of kappa opioid receptors, which are implicated in mood regulation and stress responses .

Cancer Treatment

Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms that induce apoptosis in cancer cells or inhibit tumor growth . Further investigation into its cytotoxic effects against various cancer cell lines is warranted.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The synthetic route often includes:

- Formation of the piperidine ring.

- Introduction of the fluorophenyl group.

- Construction of the pyridazine moiety.

These steps are crucial for achieving high yields and purity of the final product.

Case Studies

Several case studies highlight the compound's potential applications:

Case Study 1: Kappa Opioid Receptor Antagonism

A study demonstrated that a related compound effectively antagonized kappa opioid receptors, leading to significant reductions in stress-induced behaviors in animal models . This suggests that this compound could similarly modulate these receptors.

Case Study 2: Anti-inflammatory Effects

In vitro assays revealed that derivatives of this compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines . This positions the compound as a potential candidate for treating inflammatory diseases.

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYXGRSPNWKSAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.